Home > Products > Screening Compounds P190 > O-Demethyl Vandetanib-d4
O-Demethyl Vandetanib-d4 - 1346599-97-0

O-Demethyl Vandetanib-d4

Catalog Number: EVT-1461785
CAS Number: 1346599-97-0
Molecular Formula: C21H22BrFN4O2
Molecular Weight: 465.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Demethyl Vandetanib-d4 is a deuterated analog of Vandetanib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer and other malignancies. The compound is distinguished by the incorporation of deuterium atoms, which enhances its stability and provides a valuable tool for pharmacokinetic studies.

Source

O-Demethyl Vandetanib-d4 is synthesized through a series of chemical reactions starting from commercially available precursors. Its synthesis involves bromination, fluorination, quinazoline core formation, and deuteration processes, ultimately leading to the final compound.

Classification

O-Demethyl Vandetanib-d4 falls under the category of pharmaceutical compounds, specifically as a tyrosine kinase inhibitor. It is classified within the broader category of quinazoline derivatives.

Synthesis Analysis

Methods

The synthesis of O-Demethyl Vandetanib-d4 involves several critical steps:

  1. Bromination and Fluorination: The process begins with the bromination and fluorination of aniline derivatives to yield 4-bromo-2-fluoroaniline.
  2. Quinazoline Formation: This intermediate is then reacted with appropriate reagents to construct the quinazoline core structure.
  3. Deuteration: Deuterium is introduced using deuterated reagents such as deuterated methanol or deuterated piperidine.
  4. Methoxylation: The final step involves methoxylation to complete the formation of O-Demethyl Vandetanib-d4.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The use of deuterated solvents is crucial during the deuteration step to ensure incorporation of deuterium into the final product.

Molecular Structure Analysis

Structure

The molecular formula for O-Demethyl Vandetanib-d4 is C22H24BrFN4O2C_{22}H_{24}BrFN_{4}O_{2}, with a molecular weight of approximately 479.387 g/mol. The compound features a complex structure that includes a quinazoline core, methoxy groups, and multiple functional substituents.

Data

  • IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
  • InChI Key: UHTHHESEBZOYNR-OSEHSPPNSA-N
  • InChI: InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2
Chemical Reactions Analysis

Reactions

O-Demethyl Vandetanib-d4 can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form different quinazoline derivatives.
  2. Reduction: Reduction reactions can convert the quinazoline core into more reduced forms.
  3. Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles for Substitution: Sodium methoxide or potassium tert-butoxide.
Mechanism of Action

O-Demethyl Vandetanib-d4 functions similarly to its parent compound, Vandetanib. It inhibits multiple tyrosine kinases including:

  • Vascular endothelial growth factor receptor (VEGFR)
  • Epidermal growth factor receptor (EGFR)
  • RET tyrosine kinase

By inhibiting these kinases, O-Demethyl Vandetanib-d4 disrupts signaling pathways that are critical for tumor growth and angiogenesis, thereby exerting its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits properties typical of small organic molecules:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Stability due to deuterium incorporation which enhances its metabolic tracking capabilities.

Relevant data or analyses suggest that its pharmacokinetic profile may be improved compared to non-deuterated forms due to reduced metabolic rates .

Applications

O-Demethyl Vandetanib-d4 has diverse applications in scientific research:

  1. Analytical Chemistry: Serves as a reference standard in studies examining the metabolic pathways of Vandetanib.
  2. Biological Research: Aids in understanding biological interactions and effects at the molecular level.
  3. Pharmacokinetics: Utilized in studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles of Vandetanib.
  4. Pharmaceutical Development: Employed in developing new formulations and quality control processes in drug manufacturing .

By leveraging its unique properties and mechanisms of action, O-Demethyl Vandetanib-d4 continues to contribute significantly to advancements in medicinal chemistry and pharmacology.

Chemical Characterization of O-Demethyl Vandetanib-d4

Structural Elucidation via NMR Spectroscopy

Experimental NMR Parameters and Spectral InterpretationO-Demethyl Vandetanib-d4 (C₂₁H₁₈D₄BrFN₄O₂) exhibits distinct ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) signatures due to deuterium substitution at specific sites. The absence of proton signals at the O-demethylated aniline moiety (C₆H₄OC) and adjacent positions confirms deuteration at the methylene bridges. Key chemical shifts include:

  • Aromatic protons: δ 6.8–7.9 ppm (¹H), correlating with carbons at δ 110–150 ppm (¹³C).
  • Deuterated methylene groups: No observable ¹H signals, with ¹³C resonances at δ 40–60 ppm showing characteristic deuterium-induced isotope upfield shifts (~0.3 ppm) [3] [6].
  • Quinazoline ring protons: δ 8.2 ppm (¹H), coupled to carbons at δ 152 ppm (¹³C).

Computational Validation and Deep Learning-Assisted AnalysisQuantum mechanical calculations (density functional theory, DFT) predict ¹³C shifts within 1.5 ppm of experimental values, validating the proposed structure. DeepSAT, a convolutional neural network trained on 143,467 HSQC spectra, identified scaffold similarity to quinazoline-based TKIs by matching chemical fingerprint predictions (Morgan radius=2) to vandetanib derivatives. This approach reduced false positives by 87% compared to traditional database searches [6].

Spectral Comparison with PrototypeTable 1: NMR Chemical Shift Differences Between Vandetanib and O-Demethyl Vandetanib-d4

Atomic PositionVandetanib (δ ¹³C, ppm)O-Demethyl Vandetanib-d4 (δ ¹³C, ppm)Δδ (ppm)
C7 (O-Methyl)55.9Not observed−55.9
C8 (Methylene)66.265.9−0.3
Quinazoline C4162.5162.6+0.1
Aniline C1'116.7117.0+0.3

Deuteration-induced shielding effects are most pronounced at C8/C11 methylene groups, while aromatic regions remain largely unchanged [3] [6].

Comparative Molecular Dynamics with Vandetanib Prototype

Conformational Sampling and Binding Pocket InteractionsMolecular dynamics (MD) simulations (100 ns, AMBER force field) reveal deuteration-induced conformational stability:

  • Root Mean Square Deviation (RMSD): O-Demethyl Vandetanib-d4 exhibits lower backbone RMSD (1.2 Å) vs. vandetanib (1.8 Å), indicating reduced flexibility due to deuterium’s higher atomic mass.
  • Critical hydrogen bonds: Both compounds maintain interactions with RET kinase’s Glu 775 and Lys 905. However, deuterated methylene groups form stronger (0.2 kcal/mol) C-D···O=C bonds due to shorter bond lengths (~1.98 Å vs. 2.05 Å for C-H) [2] [5].

Free Energy Landscapes and Kinase AffinityPrincipal component analysis (PCA) of MD trajectories shows:

  • O-Demethyl Vandetanib-d4 occupies a narrower free energy basin (ΔG = −8.9 kcal/mol) than vandetanib (ΔG = −8.2 kcal/mol), suggesting entropic stabilization.
  • MM-PBSA calculations predict 1.3-fold higher binding affinity for the deuterated metabolite toward VEGFR-2 (ΔG_bind = −10.4 vs. −9.8 kcal/mol for vandetanib) [5].

Table 3: Dynamic Parameters from MD Simulations

ParameterVandetanibO-Demethyl Vandetanib-d4Change
RMSD (Å)1.8 ± 0.31.2 ± 0.2−33%
RET Kinase ΔG_bind (kcal/mol)−9.8 ± 0.4−10.4 ± 0.3+6.1%
VEGFR-2 H-bond lifetime (ps)125 ± 15140 ± 12+12%

Deuteration Site-Specific Stability Profiling

Forced Degradation Studies under Stress ConditionsAcid/Base Hydrolysis:

  • Acidic (0.1 M HCl, 24h): 98.5% recovery; deuterium retention >99% at morpholine-d4 sites.
  • Basic (0.1 M NaOH, 24h): 92.3% recovery; deuterium loss (∼2.1%) occurs at the aniline-O-demethyl position due to nucleophilic exchange [5] [8].

Hydrogen-Deuterium Exchange KineticsDeuterium half-life (t₁/₂) assays:

  • Phosphate buffer (pH 7.4, 37°C): t₁/₂ = 68.2 h for methylene deuterons vs. 4.3 h for non-deuterated analogs.
  • Microsomal incubation: Deuteration reduces oxidative metabolism by CYP3A4, with intrinsic clearance (CL_int) decreasing from 28.7 μL/min/mg (vandetanib) to 19.4 μL/min/mg (O-Demethyl Vandetanib-d4) [5] [7].

Photolytic and Thermal Stability

  • UV light (254 nm, 48h): 95% deuterium retention; photo-oxidation products undetectable.
  • Thermal stress (60°C, 72h): No deuterium loss, confirming covalent C-D bond stability [5].

Table 4: Site-Specific Deuteration Stability Profile

Stress ConditionDeuteration SiteDeuterium Retention (%)Key Degradants
0.1 M HCl (24h)Morpholine-d499.5None
0.1 M NaOH (24h)Aniline-O-demethyl97.9Vandetanib-d2
Human liver microsomesAll sites98.8N-Oxide metabolites
UV light (254 nm, 48h)Methylene bridges99.1None

Properties

CAS Number

1346599-97-0

Product Name

O-Demethyl Vandetanib-d4

IUPAC Name

4-(4-bromo-2-fluoroanilino)-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol

Molecular Formula

C21H22BrFN4O2

Molecular Weight

465.36

InChI

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)/i6D2,7D2

InChI Key

XFRILWHQVZXWIN-KXGHAPEVSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O

Synonyms

4-[(4-Bromo-2-fluorophenyl)amino]-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-6-quinazolinol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.